molecular formula C23H24N8O2 B2553000 N-(3-methoxyphenyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide CAS No. 2380189-33-1

N-(3-methoxyphenyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide

Cat. No.: B2553000
CAS No.: 2380189-33-1
M. Wt: 444.499
InChI Key: NVHIRIPZSDLITJ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide is a complex organic compound that belongs to the class of diazepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-methoxyaniline, pyridine derivatives, and triazolopyridazine intermediates. The synthesis may involve:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids.

    Diazepane ring formation: This step may involve the reaction of the triazolopyridazine intermediate with a suitable diazepane precursor under controlled conditions.

    Coupling reactions: The final step involves coupling the diazepane intermediate with 3-methoxyaniline to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The diazepane ring can be reduced under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the diazepane ring may yield a partially saturated diazepane.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be studied for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes and receptors can provide insights into its therapeutic potential.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide analogs: Compounds with similar structures but different substituents on the aromatic rings or diazepane ring.

    Triazolopyridazine derivatives: Compounds that share the triazolopyridazine core but have different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N8O2/c1-33-19-5-2-4-18(16-19)25-23(32)30-13-3-12-29(14-15-30)21-7-6-20-26-27-22(31(20)28-21)17-8-10-24-11-9-17/h2,4-11,16H,3,12-15H2,1H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHIRIPZSDLITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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